2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-oxazol-4-yl)propanoic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-oxazol-4-yl)propanoic acid is a compound with unique structural properties that make it of significant interest in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound features a propanoic acid backbone with an oxazole ring and a tert-butoxycarbonyl-protected amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-oxazol-4-yl)propanoic acid typically involves multiple steps, including the formation of the oxazole ring, introduction of the propanoic acid moiety, and protection of the amino group. A common synthetic route might begin with the formation of the oxazole ring through cyclization reactions using appropriate precursors under conditions such as acidic or basic catalysis.
Industrial Production Methods
Industrial production of this compound would require optimization of these synthetic steps for large-scale application. This involves the selection of economical reagents and solvents, efficient catalytic systems, and scalable reaction conditions to ensure high yield and purity. Continuous flow chemistry or other advanced methodologies might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-oxazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation and Reduction: : These reactions might involve altering the oxidation state of certain atoms within the molecule.
Substitution Reactions: : Particularly nucleophilic substitutions where specific groups within the molecule can be replaced by others under suitable conditions.
Deprotection Reactions: : The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino group.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: : Ammonia or amines for substitution reactions.
Acids for deprotection: : Trifluoroacetic acid (TFA) is commonly used to remove the tert-butoxycarbonyl group.
Major Products
The primary products formed from these reactions depend on the specific conditions and reagents used. For instance, deprotection would yield the free amino derivative of the compound, while substitutions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for a variety of functionalizations, making it a versatile building block.
Biology
In biological studies, the compound might be used as a probe or a substrate in enzymatic reactions to study mechanisms of action or to investigate metabolic pathways.
Medicine
Medically, derivatives of this compound could be explored for potential therapeutic properties. Its structural features might allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be utilized in the production of specialized materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or other fine chemicals.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-oxazol-4-yl)propanoic acid would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways. The oxazole ring and the protected amino group could play crucial roles in these interactions, determining the compound's binding affinity and selectivity.
Comparison with Similar Compounds
2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-oxazol-4-yl)propanoic acid can be compared with other oxazole-containing compounds and tert-butoxycarbonyl-protected amino acids.
Similar Compounds
4-oxazolecarboxylic acid: : A simpler oxazole derivative, less complex but potentially less versatile.
N-tert-butoxycarbonyl-L-alanine: : Similar in having a tert-butoxycarbonyl-protected amino group but lacks the oxazole ring, offering different reactivity and applications.
2-amino-3-(1,3-oxazol-4-yl)propanoic acid: : The non-protected version of the compound , providing insight into the effects of the protecting group.
In essence, this compound stands out due to its combination of protective group chemistry with a functionalized oxazole ring, offering a unique profile of reactivity and application potential.
Properties
CAS No. |
2680562-15-4 |
---|---|
Molecular Formula |
C11H16N2O5 |
Molecular Weight |
256.3 |
Purity |
95 |
Origin of Product |
United States |
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